molecular formula C12H6F2N6S B11461203 3-[3-(2,5-Difluorophenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]-1H-pyrazole

3-[3-(2,5-Difluorophenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]-1H-pyrazole

Cat. No.: B11461203
M. Wt: 304.28 g/mol
InChI Key: VGWFFVLFPVCXTR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-[3-(2,5-Difluorophenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]-1H-pyrazole is a heterocyclic compound that contains a triazole and thiadiazole fused ring system. This compound is of significant interest due to its potential biological activities, including antimicrobial, anticancer, and antiviral properties. The presence of fluorine atoms in the phenyl ring enhances its chemical stability and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[3-(2,5-Difluorophenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]-1H-pyrazole typically involves the cyclocondensation of 5-substituted 4-amino-1,2,4-triazole-3-thiols with fluoro-substituted aromatic acids using phosphoryl chloride as a cyclizing agent . The reaction proceeds under reflux conditions for several hours, resulting in the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the product. The process may also involve purification steps such as recrystallization and chromatography to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

3-[3-(2,5-Difluorophenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]-1H-pyrazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorine-substituted phenyl ring.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Nucleophiles such as amines, thiols, or halides.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated or hydrogenated products.

Scientific Research Applications

3-[3-(2,5-Difluorophenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]-1H-pyrazole has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-[3-(2,5-Difluorophenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]-1H-pyrazole involves the inhibition of tubulin polymerization, which disrupts the formation of microtubules essential for cell division . This leads to cell cycle arrest and apoptosis in cancer cells. The compound may also interact with other molecular targets, such as enzymes and receptors, contributing to its broad-spectrum biological activity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-[3-(2,5-Difluorophenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]-1H-pyrazole is unique due to its specific combination of a triazole and thiadiazole fused ring system with a difluorophenyl substituent. This unique structure imparts distinct biological activities and chemical properties, making it a valuable compound for research and development in various fields.

Properties

Molecular Formula

C12H6F2N6S

Molecular Weight

304.28 g/mol

IUPAC Name

3-(2,5-difluorophenyl)-6-(1H-pyrazol-5-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

InChI

InChI=1S/C12H6F2N6S/c13-6-1-2-8(14)7(5-6)10-17-18-12-20(10)19-11(21-12)9-3-4-15-16-9/h1-5H,(H,15,16)

InChI Key

VGWFFVLFPVCXTR-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1F)C2=NN=C3N2N=C(S3)C4=CC=NN4)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.